sphingosine-1-phosphate-d7, D-erythro-sphingosine-d7-1-phosphate, powder
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sphingosine-1-phosphate-d7, also known as D-erythro-sphingosine-d7-1-phosphate, is a deuterated sphingolipid. This compound is a zwitterionic sphingolipid, which means it has both positive and negative charges. It is an important cellular metabolite and signaling lipid in animal cells and has also been found in insects, yeasts, and plants . Sphingosine-1-phosphate-d7 is synthesized from sphingosine kinase 1 and sphingosine kinase 2, which are present in the cytosol and nucleus, respectively .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of sphingosine-1-phosphate-d7 involves the deuteration of sphingosine, followed by phosphorylation. The deuteration process replaces hydrogen atoms with deuterium, a stable isotope of hydrogen, to produce D-erythro-sphingosine-d7. This is then phosphorylated using sphingosine kinase enzymes to yield sphingosine-1-phosphate-d7 .
Industrial Production Methods
Industrial production of sphingosine-1-phosphate-d7 typically involves large-scale chemical synthesis using deuterated reagents and advanced purification techniques to ensure high purity and yield. The process is carried out under controlled conditions to maintain the integrity of the deuterated compound .
Analyse Des Réactions Chimiques
Types of Reactions
Sphingosine-1-phosphate-d7 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of sphingosine-1-phosphate-d7 can yield various oxidized derivatives, while reduction can produce deuterated sphingosine .
Applications De Recherche Scientifique
Sphingosine-1-phosphate-d7 has a wide range of scientific research applications, including:
Mécanisme D'action
Sphingosine-1-phosphate-d7 exerts its effects by binding to specific receptors on the cell surface, such as S1P1 and S1P3 receptors. This binding mobilizes intracellular calcium stores and decreases cellular cyclic adenosine monophosphate (cAMP) levels. It also activates phospholipase D, which stimulates the migration of endothelial cells and induces angiogenesis . Additionally, sphingosine-1-phosphate-d7 enhances erythrocyte glycolysis and oxygen delivery, making it useful in treating tissue hypoxia .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sphingosine-1-phosphate (d181): A non-deuterated version of sphingosine-1-phosphate.
Sphinganine-1-phosphate (d180): A similar sphingolipid with a different carbon chain length.
Sphingosine-1-phosphate (d171): Another variant with a different carbon chain length.
Uniqueness
Sphingosine-1-phosphate-d7 is unique due to its deuterated nature, which makes it particularly useful in mass spectrometry and other analytical techniques. The presence of deuterium atoms provides a distinct mass difference, allowing for precise quantification and analysis .
Propriétés
IUPAC Name |
[(E,2S,3R)-2-azaniumyl-16,16,17,17,18,18,18-heptadeuterio-3-hydroxyoctadec-4-enyl] hydrogen phosphate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H38NO5P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(20)17(19)16-24-25(21,22)23/h14-15,17-18,20H,2-13,16,19H2,1H3,(H2,21,22,23)/b15-14+/t17-,18+/m0/s1/i1D3,2D2,3D2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUYSYHSSBDVJSM-AVMMVCTPSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(COP(=O)(O)[O-])[NH3+])O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])CCCCCCCCCC/C=C/[C@H]([C@H](COP(=O)(O)[O-])[NH3+])O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H38NO5P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.